
3-Mercaptopicolinic Acid Hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Mercaptopicolinic Acid and its derivatives has been a subject of research aiming to explore its potential biological activities, including hypoglycemic effects. Various substituted 3-mercaptopicolinic acids have been prepared to investigate their potency compared to 3-MPA, revealing a nuanced understanding of the structural requirements for biological activity (Blank et al., 1977).
Molecular Structure Analysis
The molecular structure of 3-Mercaptopicolinic Acid plays a crucial role in its biological function, particularly its interaction with enzymes involved in gluconeogenesis. Its structure allows it to inhibit specific enzymes effectively, a property that is foundational to its biological effects and utility in scientific studies. Notably, its inhibitory action on phosphoenolpyruvate carboxykinase (PEPCK) underscores the importance of its molecular structure (Jomain-Baum et al., 1976).
Chemical Reactions and Properties
3-Mercaptopicolinic Acid Hydrochloride is known to participate in various chemical reactions, reflecting its versatile chemical properties. Its ability to inhibit gluconeogenesis from specific substrates, without affecting others, indicates selective inhibition mechanisms at a biochemical level, suggesting that its chemical properties are crucial for its biological effects (Goodman, 1975).
Wissenschaftliche Forschungsanwendungen
Inhibition of Gluconeogenesis
- Scientific Field: Endocrinology & Metabolism, Carbohydrate Metabolism .
- Application Summary: 3-Mercaptopicolinic acid is known to be an inhibitor of gluconeogenesis . Gluconeogenesis is a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates and is a crucial process in maintaining blood sugar levels.
- Methods of Application: In perfused rat livers, gluconeogenesis was inhibited when lactate, pyruvate, or alanine served as substrate, but not with fructose, suggesting phosphoenolpyruvate carboxykinase as the site of inhibition .
- Results or Outcomes: The inhibition of gluconeogenesis by 3-Mercaptopicolinic acid could potentially be used to control blood sugar levels, which could be beneficial in the treatment of conditions like diabetes .
Inhibition of Phosphoenolpyruvate Carboxykinase (PEPCK)
- Scientific Field: Biochemistry .
- Application Summary: 3-Mercaptopicolinic acid hydrochloride is a phospoenolpyruvate carboxykinase (PEPCK) inhibitor . PEPCK is an enzyme in the gluconeogenesis pathway that converts oxaloacetate into phosphoenolpyruvate.
- Methods of Application: The compound is used in vitro to inhibit PEPCK activity .
- Results or Outcomes: The inhibition of PEPCK by 3-Mercaptopicolinic acid hydrochloride results in the reduction of glucose synthesis .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-sulfanylpyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S.ClH/c8-6(9)5-4(10)2-1-3-7-5;/h1-3,10H,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGYEUUVNLEHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641042 | |
| Record name | 3-Sulfanylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Mercaptopicolinic Acid Hydrochloride | |
CAS RN |
320386-54-7 | |
| Record name | 3-Sulfanylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




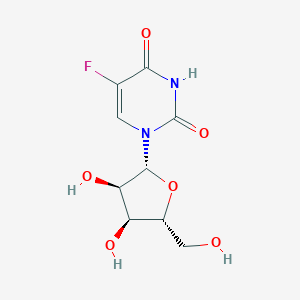
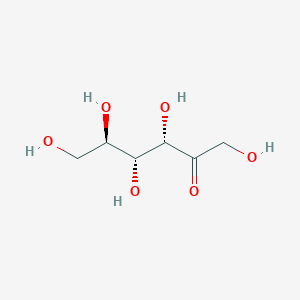


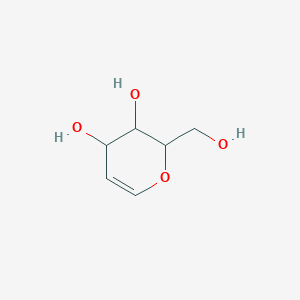
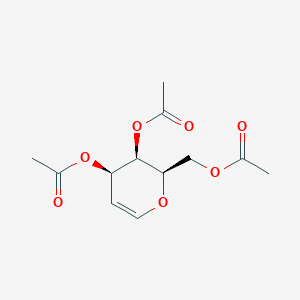
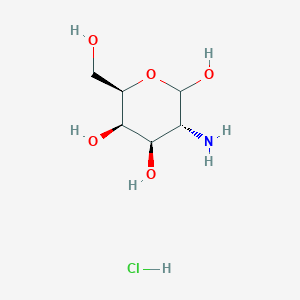
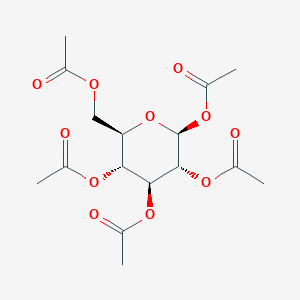
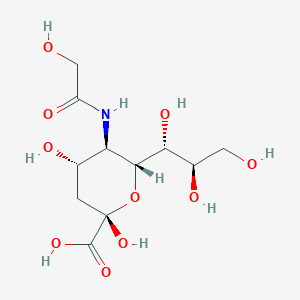
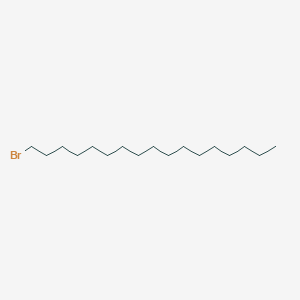
![6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B13595.png)

